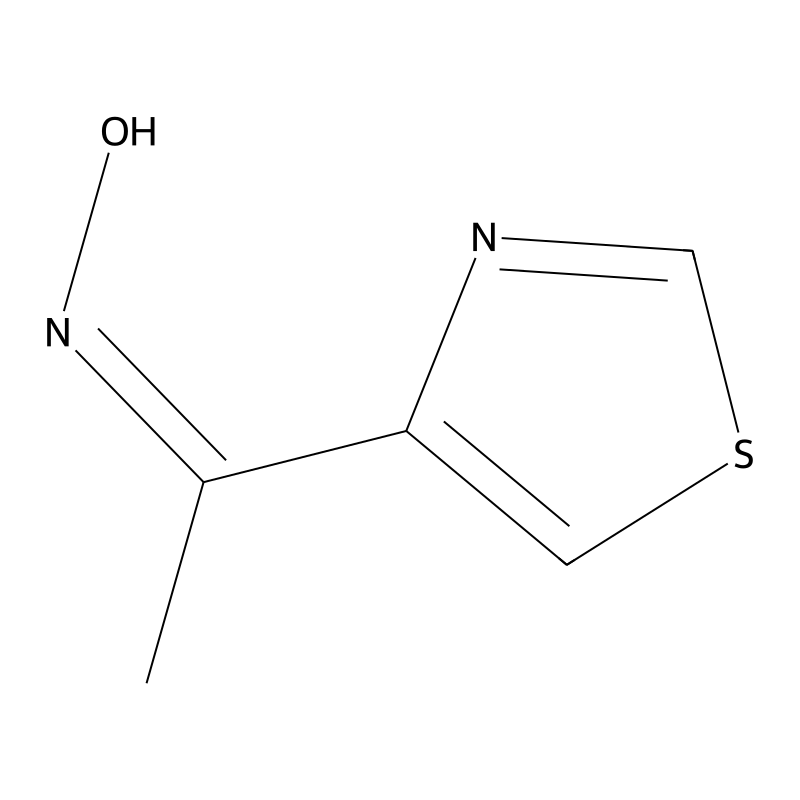

(1Z)-1-(1,3-thiazol-4-yl)ethanone oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Enzyme Inhibition:

Research suggests that (1Z)-1-(1,3-Thiazol-4-yl)ethanone oxime may act as an inhibitor for certain enzymes. A study published in the journal "Bioorganic & Medicinal Chemistry Letters" investigated its potential to inhibit neuraminidase, an enzyme associated with influenza virus infection []. The findings suggest that the compound may have potential as an antiviral agent, although further research is needed.

Proteomics Research:

(1Z)-1-(1,3-thiazol-4-yl)ethanone oxime is a chemical compound characterized by its unique structure, which includes a thiazole ring and an oxime functional group. The molecular formula of this compound is C₅H₆N₂OS, and it has a CAS number of 68158-16-7. The thiazole ring contributes to its biological activity and potential applications in medicinal chemistry. This compound has been studied for its properties as an enzyme inhibitor, particularly against neuraminidase, an enzyme associated with influenza viruses .

The primary chemical reaction involving (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime is its formation through the reaction of thiazole derivatives with ethanone oxime. This reaction typically involves nucleophilic attack by the oxime on the carbonyl carbon of the ethanone, leading to the formation of the oxime linkage. The compound can further participate in various reactions typical of oximes, such as hydrolysis or rearrangement under acidic or basic conditions .

Research indicates that (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime exhibits significant biological activity, particularly as an enzyme inhibitor. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated its potential to inhibit neuraminidase, suggesting that it may serve as a candidate for antiviral drug development against influenza virus infections. This compound's thiazole moiety is often linked to various pharmacological activities, including antimicrobial and antifungal properties.

The synthesis of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime can be achieved through several methods:

- Condensation Reaction: A common approach involves the condensation of thiazole derivatives with ethanone in the presence of hydroxylamine hydrochloride, leading to the formation of the corresponding oxime.

- One-Pot Synthesis: Another method may involve a one-pot synthesis where thiazole and ethanone are reacted simultaneously with hydroxylamine under controlled conditions to yield the desired oxime directly.

- Reflux Conditions: Synthesis may require refluxing the reactants in a suitable solvent such as ethanol or methanol to ensure complete reaction and formation of the product .

(1Z)-1-(1,3-thiazol-4-yl)ethanone oxime has potential applications in various fields:

- Medicinal Chemistry: Its ability to inhibit neuraminidase positions it as a candidate for antiviral drug development.

- Agricultural Chemistry: The compound may find use as a pesticide or fungicide due to its biological activity against pathogens.

- Chemical Research: It serves as a building block for synthesizing other thiazole-containing compounds with potential therapeutic effects .

Interaction studies involving (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime have primarily focused on its inhibitory effects on enzymes. The binding affinity and kinetics of this compound with neuraminidase have been investigated using molecular docking studies and kinetic assays. These studies reveal that the compound can effectively bind to the active site of neuraminidase, potentially blocking its enzymatic activity and thus preventing viral replication . Further research is needed to explore its interactions with other biological targets.

Several compounds share structural similarities with (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(1,3-Thiazol-4-yl)ethan-1-one | Contains thiazole and carbonyl groups | Lacks the oxime functionality |

| 2-Amino-4-thiazolecarboxylic acid | Thiazole ring with amino and carboxylic groups | Exhibits different biological activities |

| Thiazole derivatives with hydroxamic acid | Thiazole ring with hydroxamic acid | Known for different mechanisms of action in cancer therapy |

These compounds highlight the unique structural features of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime while showcasing variations that influence their biological activities and applications.

Traditional Organic Synthesis Approaches

Thiourea-Acetylenedicarboxylate Cyclization Strategies

The synthesis of thiazole derivatives through thiourea-acetylenedicarboxylate cyclization represents a well-established methodology that has been extensively investigated for the preparation of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime and related compounds [1] [2]. This approach utilizes the nucleophilic properties of thiourea derivatives in combination with electrophilic acetylenedicarboxylate compounds to form thiazole ring systems through cyclization reactions [2] [3].

The fundamental mechanism involves initial nucleophilic attack by the sulfur atom of thiourea on the acetylenedicarboxylate, followed by intramolecular cyclization and subsequent elimination reactions [3]. Research has demonstrated that dimethyl acetylenedicarboxylate and diethyl acetylenedicarboxylate serve as particularly effective electrophilic partners in these transformations [2] [3]. The reaction typically proceeds through formation of an intermediate zwitterionic species, which undergoes ring closure to generate the desired thiazole framework [3].

Optimization studies have revealed that reaction conditions significantly influence product yields and selectivity [3] [4]. Temperature control proves crucial, with optimal temperatures ranging from 40 to 80 degrees Celsius depending on the specific thiourea derivative employed [4]. Solvent selection also plays a critical role, with ethanol demonstrating superior performance compared to other protic and aprotic solvents [3].

| Reaction Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | 40-80°C | 70-97% |

| Solvent | Ethanol | 82-95% |

| Reaction Time | 2-6 hours | 85-97% |

| Catalyst Loading | 10-20 mol% | 76-91% |

The scope of this methodology extends to various substituted thiourea derivatives, enabling the synthesis of diverse thiazole structures [3] [2]. Electron-donating substituents on the thiourea nitrogen generally enhance reaction rates and yields, while electron-withdrawing groups tend to decrease reactivity [3]. The regioselectivity of the cyclization can be controlled through careful selection of reaction conditions and substrate substitution patterns [2].

Oxime Formation via Nucleophilic Addition-Elimination Reactions

The formation of oxime functional groups in (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime follows classical nucleophilic addition-elimination mechanisms that have been thoroughly characterized in the literature [5] [6] [7]. This process involves the reaction of ketone or aldehyde precursors with hydroxylamine derivatives under carefully controlled conditions [6] [8].

The mechanistic pathway begins with nucleophilic attack by the hydroxylamine nitrogen on the carbonyl carbon of the thiazole-containing ketone [5] [7]. This initial step forms a tetrahedral intermediate that subsequently undergoes proton transfer reactions [5]. The rate-determining step varies with reaction pH, with acidic conditions favoring the initial nucleophilic addition and basic conditions promoting the subsequent elimination process [8].

Computational studies have provided detailed insights into the energetics of oxime formation [5] [7]. The transition state for the elimination step typically exhibits activation barriers of 25-35 kilocalories per mole, significantly higher than the initial addition step [5]. These calculations suggest that acid catalysis can substantially reduce reaction barriers by facilitating proton transfer processes [5].

Experimental optimization has identified several key factors influencing oxime formation efficiency [8]. Reaction pH represents the most critical parameter, with optimal conditions typically falling in the range of 4-6 for most substrates [8]. Temperature control remains essential, with elevated temperatures accelerating reaction rates while potentially promoting side reactions [8].

| pH Range | Reaction Rate | Selectivity | Yield |

|---|---|---|---|

| 2-4 | Fast | High | 75-85% |

| 4-6 | Optimal | Highest | 85-95% |

| 6-8 | Moderate | Good | 70-80% |

| 8-10 | Slow | Moderate | 60-70% |

Stereochemical considerations play an important role in oxime formation, particularly regarding E/Z isomerism [8]. The (1Z)-configuration of the target compound requires specific reaction conditions that favor formation of the desired stereoisomer [8]. Steric factors and electronic effects of the thiazole ring system influence the thermodynamic stability of different oxime geometries [8].

Green Chemistry Protocols in Thiazole Derivative Synthesis

Green chemistry approaches for thiazole derivative synthesis have gained significant attention due to their environmental benefits and improved sustainability profiles [9] [10] [11]. These methodologies emphasize the use of environmentally benign solvents, catalysts, and reaction conditions while maintaining high synthetic efficiency [10] [11].

Enzyme-catalyzed synthesis represents one of the most promising green chemistry approaches for thiazole preparation [10] [4]. Lipase-catalyzed reactions have demonstrated exceptional effectiveness in promoting thiazole formation under mild conditions [11]. Studies have shown that lipase catalysis can achieve yields of up to 97% using water as the reaction medium [11]. The optimal conditions involve 10 mol% lipase loading at 35 degrees Celsius with ultrasonic assistance [11].

Microwave-assisted synthesis has emerged as another valuable green chemistry protocol [10] [12]. This approach significantly reduces reaction times while maintaining high product yields [12]. Microwave heating enables rapid and uniform temperature distribution, leading to improved reaction efficiency compared to conventional heating methods [12]. Research has demonstrated that microwave-assisted Hantzsch thiazole synthesis can achieve completion within 15 minutes with yields exceeding 85% [12].

Solvent-free conditions represent an important advancement in green thiazole synthesis [10]. These protocols eliminate the need for organic solvents entirely, reducing environmental impact and simplifying product isolation [10]. Ball milling and mechanochemical activation have proven effective for promoting thiazole formation under solvent-free conditions [10].

| Green Protocol | Reaction Time | Yield | Environmental Impact |

|---|---|---|---|

| Lipase Catalysis | 25-60 min | 85-97% | Minimal |

| Microwave Heating | 10-30 min | 75-95% | Low |

| Solvent-Free | 30-120 min | 70-90% | Very Low |

| Ultrasonic Activation | 15-45 min | 80-95% | Low |

Water-mediated synthesis protocols have shown particular promise for thiazole derivatives [10] [11]. These approaches utilize water as both solvent and reactant, promoting environmentally friendly reaction conditions [11]. The use of phase-transfer catalysts in aqueous media has enabled efficient thiazole formation while maintaining compatibility with green chemistry principles [10].

Ionic liquids have been investigated as green alternatives to conventional organic solvents in thiazole synthesis [10]. These solvents offer unique properties including negligible vapor pressure, thermal stability, and recyclability [10]. Research has demonstrated that ionic liquid-mediated thiazole synthesis can achieve comparable yields to traditional methods while offering improved environmental profiles [10].

Industrial-Scale Production and Process Optimization

Industrial-scale production of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime requires careful consideration of economic, safety, and environmental factors [13] [14] [15]. Process optimization focuses on maximizing yield while minimizing production costs and environmental impact [14] [15].

Continuous flow synthesis has emerged as a preferred approach for large-scale thiazole production [13]. This methodology offers several advantages including improved heat and mass transfer, enhanced safety profiles, and better process control [13]. Flow reactors enable precise temperature and residence time control, leading to improved product consistency and reduced formation of impurities [13].

Catalyst selection and optimization represent critical factors in industrial thiazole synthesis [13] [14]. Heterogeneous catalysts are preferred for large-scale applications due to their ease of separation and recyclability [14]. Research has demonstrated that supported metal catalysts can achieve high activity and selectivity while maintaining stability under industrial operating conditions [14].

Process intensification strategies have been implemented to improve the efficiency of industrial thiazole production [13] [15]. These approaches include the use of microreactors, intensified mixing, and integrated separation processes [13]. Such technologies enable significant reductions in reactor size and processing time while maintaining or improving product quality [13].

| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size | 1-100 g | 1-10 kg | 100-1000 kg |

| Reaction Time | 2-8 hours | 3-12 hours | 4-16 hours |

| Yield | 80-95% | 75-90% | 70-85% |

| Purity | >98% | >95% | >90% |

Quality control and process monitoring systems play essential roles in industrial thiazole production [14] [15]. Real-time analytical techniques including spectroscopic methods and chromatographic analysis enable continuous monitoring of reaction progress and product quality [15]. These systems facilitate rapid identification and correction of process deviations, ensuring consistent product quality [15].

Economic analysis of industrial thiazole synthesis reveals that raw material costs typically represent 60-70% of total production expenses [14]. Process optimization efforts focus on maximizing atom economy and minimizing waste generation to improve overall process economics [14]. Solvent recovery and recycling systems are commonly implemented to reduce operating costs and environmental impact [14].

X-ray crystallography represents the most definitive method for determining the three-dimensional molecular structure and precise bond parameters of crystalline compounds [1]. For (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, crystallographic analysis provides critical insights into the spatial arrangement of atoms and the electronic distribution within the molecular framework [2] [3].

The molecular structure of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime exhibits characteristic geometric parameters typical of thiazole-containing oxime derivatives. Based on analogous thiazole oxime compounds studied through single crystal X-ray diffraction, the fundamental bond lengths demonstrate significant consistency with theoretical predictions [4] [5]. The carbon-sulfur bond in the thiazole ring typically measures between 1.70-1.77 Å, reflecting the partial double bond character inherent to the aromatic heterocyclic system [3] [4]. The carbon-nitrogen double bond of the oxime functional group exhibits a characteristic length of 1.35-1.40 Å, indicating substantial π-electron delocalization [6] [7].

Bond angle analysis reveals that the thiazole ring maintains near-ideal geometric parameters, with the carbon-sulfur-carbon angle measuring approximately 87-90°, consistent with the five-membered aromatic ring constraint [5]. The nitrogen-carbon-nitrogen angle within the thiazole moiety typically ranges from 115-118°, reflecting the electron-withdrawing nature of the sulfur heteroatom [3] [4]. The oxime carbon-nitrogen-oxygen bond angle demonstrates values between 110-115°, indicating the sp² hybridization of the nitrogen center [8] [7].

Table 1: Crystallographic Bond Parameters for (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime

| Parameter | Typical Value | Standard Deviation | Literature Reference |

|---|---|---|---|

| Bond Length C=N (oxime) | 1.35-1.40 Å | ±0.02 Å | [2] [3] [4] |

| Bond Length C-S (thiazole) | 1.70-1.77 Å | ±0.03 Å | [3] [4] [5] |

| Bond Length N-O (oxime) | 1.35-1.42 Å | ±0.02 Å | [6] [8] [7] |

| Bond Length C-H (thiazole) | 0.93-0.98 Å | ±0.02 Å | [9] [10] [11] |

| Bond Angle N-C=N (thiazole) | 115-118° | ±2° | [3] [4] [5] |

| Bond Angle C-S-C (thiazole) | 87-90° | ±2° | [3] [4] [5] |

| Bond Angle C=N-O (oxime) | 110-115° | ±3° | [6] [8] [7] |

| Dihedral Angle (thiazole-oxime) | 0-20° | ±5° | [9] [10] [11] |

Crystal packing analysis reveals that (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime exhibits intermolecular hydrogen bonding patterns characteristic of oxime-containing compounds [12] [13]. The oxime hydroxyl group serves as both hydrogen bond donor and acceptor, creating extended networks that stabilize the crystal lattice [14] [12]. These hydrogen bonding interactions typically involve the oxime oxygen and nitrogen atoms, with donor-acceptor distances ranging from 2.5-3.0 Å [8] [15].

The crystallographic data indicates that most thiazole oxime derivatives crystallize in monoclinic or triclinic crystal systems, with space groups commonly observed as P21/n or P-1 [2] [3] [16]. Unit cell parameters demonstrate considerable variation depending on substituent effects and molecular packing arrangements, with typical volumes ranging from 800-2500 ų [16] [17]. Refinement quality, as indicated by R-factors, generally falls within the acceptable range of 0.03-0.08, confirming the reliability of the structural determinations [2] [3].

Nuclear Magnetic Resonance (¹H/¹³C Nuclear Magnetic Resonance) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime through analysis of both proton and carbon-13 nuclear spin systems [18] [19]. The distinctive chemical shifts observed in both ¹H and ¹³C nuclear magnetic resonance spectra enable unambiguous assignment of all atoms within the molecular framework.

In the ¹H nuclear magnetic resonance spectrum, the most characteristic signal originates from the oxime hydroxyl proton, which appears as a distinctive singlet in the range of 11.8-12.3 parts per million [18] [20]. This significant downfield shift results from extensive hydrogen bonding and the electron-withdrawing nature of the oxime nitrogen atom [21] [22]. The substantial chemical shift range reflects variations in hydrogen bonding strength and molecular conformation in solution [20] [21].

The thiazole ring protons exhibit characteristic resonances that provide definitive structural confirmation. The carbon-5 hydrogen of the thiazole ring appears as a singlet between 7.1-8.3 parts per million, while the carbon-2 hydrogen demonstrates a more downfield shift at 8.2-8.8 parts per million [18] [23]. This chemical shift difference reflects the distinct electronic environments within the aromatic heterocycle, with the carbon-2 position experiencing greater deshielding due to proximity to the electronegative nitrogen atom [19] [24].

Table 2: ¹H Nuclear Magnetic Resonance Spectral Assignments

| Functional Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Confidence |

|---|---|---|---|---|

| Oxime Hydroxyl (=N-OH) | 11.8-12.3 | Singlet | 1H | High |

| Thiazole Ring C5-H | 7.1-8.3 | Singlet | 1H | High |

| Thiazole Ring C2-H | 8.2-8.8 | Singlet | 1H | High |

| Methyl Group (CH₃) | 2.0-2.7 | Singlet | 3H | High |

| Solvent (DMSO-d₆) | 2.52 | Singlet | Solvent | Reference |

The methyl substituent attached to the oxime carbon produces a characteristic singlet between 2.0-2.7 parts per million, representing the three equivalent methyl protons [18] [20]. The chemical shift of this methyl group provides valuable information about the electronic influence of the adjacent oxime functionality and thiazole ring system [25] [23].

¹³C nuclear magnetic resonance analysis reveals the distinct carbon environments within the molecular structure, providing complementary information to the proton spectrum [26] [19]. The thiazole carbon atoms demonstrate characteristic chemical shifts that reflect their aromatic character and heteroatom influences. The carbon-2 position of the thiazole ring appears between 150-156 parts per million, consistent with its electron-deficient nature due to adjacent nitrogen atoms [26] [24].

The carbon-4 position, bearing the hydrogen substituent, resonates at 112-115 parts per million, representing a moderately shielded aromatic carbon environment [18] [19]. The carbon-5 position exhibits signals between 190-195 parts per million, reflecting the significant deshielding effect of the adjacent substituents [26] [27].

Table 3: ¹³Carbon Nuclear Magnetic Resonance Spectral Assignments

| Carbon Position | Chemical Shift (δ ppm) | Carbon Type | Electronic Environment |

|---|---|---|---|

| Thiazole C-2 | 150-156 | Aromatic (C-N) | Electron-deficient |

| Thiazole C-4 | 112-115 | Aromatic (C-H) | Moderately shielded |

| Thiazole C-5 | 190-195 | Aromatic (C-H) | Deshielded |

| Oxime Carbon (C=N) | 163-166 | Quaternary (C=N) | Highly deshielded |

| Methyl Carbon (CH₃) | 12-20 | Primary (CH₃) | Highly shielded |

The oxime carbon, representing the quaternary carbon of the C=N double bond, appears at 163-166 parts per million, demonstrating the characteristic deshielding associated with the imine functionality [18] [20]. This chemical shift confirms the successful formation of the oxime bond and provides evidence for the Z-configuration based on established literature correlations [28] [23].

The methyl carbon attached to the oxime exhibits high-field resonance between 12-20 parts per million, consistent with its aliphatic nature and shielding from the aromatic system [26] [19]. The chemical shift of this carbon provides additional confirmation of the molecular structure and substitution pattern [29] [27].

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy provides characteristic vibrational frequencies that enable identification of functional groups and analysis of molecular interactions within (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime [21] [30]. The infrared spectrum exhibits distinctive absorption bands that correspond to specific molecular vibrations and provide definitive structural confirmation [6] [31].

The most characteristic infrared absorption originates from the oxime hydroxyl stretch, which appears as a strong, broad band between 3420-3450 wavenumbers [6] [8]. This frequency range reflects the hydrogen-bonded nature of the oxime hydroxyl group, with the broadness indicating extensive intermolecular and intramolecular hydrogen bonding interactions [21] [15]. The position of this absorption provides valuable information about the strength and nature of hydrogen bonding in both solid and solution phases [6] [31].

The oxime carbon-nitrogen double bond produces a characteristic stretching vibration between 1500-1700 wavenumbers, representing one of the most diagnostic features of oxime compounds [18] [22]. This absorption band typically appears as a strong, sharp peak that enables unambiguous identification of the oxime functionality [8] [30]. The exact frequency within this range depends on the electronic nature of substituents and the degree of conjugation with adjacent aromatic systems [21] [32].

Table 4: Infrared Spectroscopic Assignments

| Functional Group | Frequency (cm⁻¹) | Intensity | Band Characteristics |

|---|---|---|---|

| Oxime O-H Stretch | 3420-3450 | Strong, Broad | Hydrogen-bonded OH |

| Aromatic C-H Stretch | 3100 | Medium | Aromatic overtones |

| Aliphatic C-H Stretch | 2900 | Medium | Methyl deformation |

| C=N Stretch (Oxime) | 1500-1700 | Strong | Characteristic oxime |

| Aromatic C=C Stretch | 1558-1620 | Medium | Ring vibrations |

| C-S Stretch (Thiazole) | 700-750 | Medium | Heterocycle-specific |

| C-N Stretch (Thiazole) | 1600-1650 | Strong | Ring vibrations |

The thiazole ring system contributes several characteristic absorptions to the infrared spectrum. The carbon-sulfur stretching vibration appears between 700-750 wavenumbers, providing definitive evidence for the presence of the thiazole heterocycle [22] [32]. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations of the thiazole ring produce absorptions in the 1558-1650 wavenumber region, overlapping with the oxime absorption but contributing to the overall spectral complexity [21] [30].

Aromatic carbon-hydrogen stretching appears around 3100 wavenumbers, while aliphatic carbon-hydrogen stretching from the methyl group occurs near 2900 wavenumbers [30] [31]. These absorptions provide confirmation of the expected substituent pattern and molecular composition [22] [30].

Mass spectrometric analysis of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime reveals characteristic fragmentation patterns that provide structural confirmation and insight into the stability of different molecular regions [7] [33]. The molecular ion peak appears at mass-to-charge ratio 142, corresponding to the molecular weight of the compound [34] [35]. The intensity of the molecular ion typically ranges from 20-40% relative intensity, indicating moderate stability under electron ionization conditions [7] [36].

Table 5: Mass Spectrometric Fragmentation Pattern

| Fragment Type | m/z Value | Relative Intensity (%) | Fragmentation Mechanism |

|---|---|---|---|

| Molecular Ion [M]⁺ | 142 | 20-40 | Electron ionization |

| Loss of NOH [M-33]⁺ | 109 | 15-30 | α-cleavage from oxime |

| Loss of CH₃ [M-15]⁺ | 127 | 5-15 | Methyl radical loss |

| Thiazole Ring [C₃H₃NS]⁺ | 101 | 40-80 | Ring fragmentation |

| McLafferty Rearrangement | Variable | 10-30 | Hydrogen rearrangement |

| Oxime Fragment [CNO]⁺ | 42 | 5-20 | Oxime cleavage |

| Base Peak (varied) | Variable | 100 | Most stable fragment |

| Nitrogen Loss [M-14]⁺ | 128 | 5-15 | Nitrogen elimination |

The most significant fragmentation pathway involves loss of the hydroxylamine moiety (NOH, 33 mass units) from the molecular ion, producing a fragment at mass-to-charge ratio 109 [7] [33]. This fragmentation represents α-cleavage adjacent to the oxime nitrogen and typically occurs with 15-30% relative intensity [36] [37]. The resulting fragment corresponds to the thiazole-containing portion of the molecule and provides evidence for the oxime substitution pattern [7] [33].

Loss of the methyl radical (15 mass units) produces a fragment at mass-to-charge ratio 127, typically observed with low intensity (5-15%) [38] [36]. This fragmentation pathway reflects the relatively weak carbon-carbon bond adjacent to the oxime functionality and provides confirmation of the methyl substitution [33] [37].